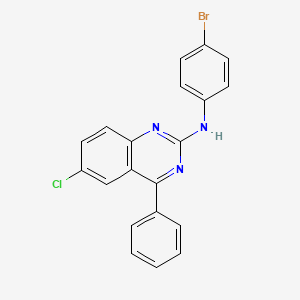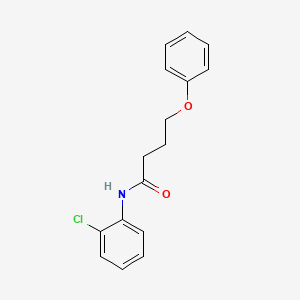
N-(4-bromophenyl)-6-chloro-4-phenyl-2-quinazolinamine
Descripción general
Descripción
“N-(4-bromophenyl)-6-chloro-4-phenyl-2-quinazolinamine” is a complex organic compound. It likely contains a quinazolinamine core, which is a type of heterocyclic compound . The name suggests the presence of bromine and chlorine atoms, as well as phenyl groups attached to the quinazolinamine core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via condensation reactions or cross-coupling reactions . For instance, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives have been synthesized via Suzuki cross-coupling reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesized compound has been evaluated for its in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species. The turbidimetric method was employed to assess its effectiveness. Notably, compounds d1 , d2 , and d3 exhibited promising antimicrobial activity .
Anticancer Potential
The same compound was also screened for its anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). The Sulforhodamine B (SRB) assay revealed that compounds d6 and d7 were particularly active against breast cancer cells .
Molecular Docking Studies
To understand the binding mode of these active compounds, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 demonstrated favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest their potential as lead compounds for rational drug design .
Thiazole Nucleus Properties
The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives have shown promise by blocking bacterial lipid biosynthesis and exerting additional mechanisms against bacterial species .
Other Potential Applications
While the above sections highlight the most significant applications, it’s worth exploring other potential uses. For instance, the compound’s structural features may contribute to additional biological activities or interactions with specific cellular targets.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromophenyl)-6-chloro-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3/c21-14-6-9-16(10-7-14)23-20-24-18-11-8-15(22)12-17(18)19(25-20)13-4-2-1-3-5-13/h1-12H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBGMKHDBCKKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2Z)-6-chloro-4-phenylquinazolin-2(3H)-ylidene]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3749937.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3749941.png)
![propyl 3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3749946.png)

![N-[4-(aminosulfonyl)phenyl]-4-phenoxybutanamide](/img/structure/B3749957.png)
![methyl 3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3749964.png)


![2-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3749995.png)
![propyl 3-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B3750007.png)

![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3750013.png)
![6-{[2-(2-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3750027.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3750032.png)